molecular formula C25H30N2O5 B13629375 (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid CAS No. 116460-32-3

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid

Cat. No.: B13629375
CAS No.: 116460-32-3
M. Wt: 438.5 g/mol
InChI Key: FERJZSSCELFDIC-VXKWHMMOSA-N
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Description

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the coupling of the protected amino acid with another amino acid derivative under specific conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the Fmoc group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino or carboxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amino acid derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid has numerous applications in scientific research:

    Chemistry: It is widely used in peptide synthesis as a protected amino acid derivative.

    Biology: The compound is utilized in the study of protein structure and function.

    Medicine: It serves as an intermediate in the synthesis of peptide-based drugs.

    Industry: The compound is employed in the production of various biochemical reagents and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid: This compound is unique due to its specific structure and the presence of the Fmoc protecting group.

    Other Fmoc-protected amino acids: These compounds share the Fmoc group but differ in the amino acid backbone, leading to variations in their reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific structure, which provides stability and reactivity suitable for peptide synthesis. Its ability to undergo various chemical reactions while maintaining the integrity of the amino acid backbone makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

116460-32-3

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H30N2O5/c1-14(2)21(23(28)26-22(15(3)4)24(29)30)27-25(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-22H,13H2,1-4H3,(H,26,28)(H,27,31)(H,29,30)/t21-,22-/m0/s1

InChI Key

FERJZSSCELFDIC-VXKWHMMOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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